molecular formula C6H11NO3S B020379 N-(3-Mercapto-2-methylpropanoyl)glycine CAS No. 89021-98-7

N-(3-Mercapto-2-methylpropanoyl)glycine

Cat. No.: B020379
CAS No.: 89021-98-7
M. Wt: 177.22 g/mol
InChI Key: VXOCIBBWDLKODX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICI 199,441 hydrochloride involves several key steps:

Industrial Production Methods

Industrial production of ICI 199,441 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ICI 199,441 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ICI 199,441 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

ICI 199,441 hydrochloride exerts its effects by selectively binding to κ-opioid receptors. These receptors are G-protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. Upon binding, ICI 199,441 hydrochloride activates the κ-opioid receptors, leading to the inhibition of adenylate cyclase activity, reduction in cyclic adenosine monophosphate levels, and subsequent modulation of ion channels. This results in analgesic effects and other physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ICI 199,441 hydrochloride stands out due to its high potency and selectivity for κ-opioid receptors. Its unique chemical structure and high activity make it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(3-Mercapto-2-methylpropanoyl)glycine, commonly referred to as tiopronin, is a thiol-substituted derivative of glycine that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as an angiotensin-converting enzyme (ACE) inhibitor, contributing to various pharmacological applications, particularly in the management of cardiovascular diseases and cancer treatment. This article explores the biological activity of tiopronin, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Tiopronin operates through several mechanisms:

  • ACE Inhibition : It inhibits the ACE, leading to decreased levels of angiotensin II, which results in vasodilation and reduced blood pressure. This mechanism is crucial for treating conditions like hypertension and heart failure.
  • Multidrug Resistance (MDR) Sensitivity : Tiopronin has shown collateral sensitivity towards multidrug-resistant (MDR) cancer cell lines. It selectively induces cytotoxicity in cells expressing P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP1), thereby enhancing the efficacy of conventional chemotherapeutics like doxorubicin and taxol .
  • Redox Activity : The thiol group in tiopronin allows it to act as a scavenger of reactive oxygen species (ROS), which may provide protective effects against oxidative stress-related damage .

Pharmacological Applications

Tiopronin's unique properties have led to its use in various therapeutic contexts:

  • Cardiovascular Diseases : As an ACE inhibitor, tiopronin is utilized to manage hypertension and related cardiovascular conditions by promoting vasodilation and reducing fluid retention.
  • Cancer Treatment : Its ability to sensitize MDR cancer cells makes tiopronin a candidate for combination therapies aimed at overcoming drug resistance in chemotherapy .
  • Renal Protection : Tiopronin has been employed to prevent nephrotoxicity associated with platinum-based chemotherapies, showcasing its protective role in renal health .

Research Findings

Recent studies have provided valuable insights into the biological activity of tiopronin:

  • In Vitro Studies : Research has demonstrated that tiopronin displays selective toxicity towards MDR cell lines without affecting non-resistant counterparts. This selectivity is attributed to its ability to destabilize P-gp mRNA and reduce P-gp protein levels over time .
  • Pharmacokinetics : The incorporation of deuterium into tiopronin (as seen in deuterated analogs) has been shown to affect its pharmacokinetic properties, potentially altering its metabolic pathways and enhancing its therapeutic profile .

Data Summary

The following table summarizes key characteristics and findings related to this compound:

Characteristic Details
Molecular Formula C6H11N O3S
Molecular Weight 182.25 g/mol
Primary Action ACE Inhibition
Applications Cardiovascular diseases, cancer therapy, renal protection
Mechanisms of Action - Inhibition of angiotensin II production
- Collateral sensitivity in MDR cancer cells
- Redox activity and ROS scavenging

Case Studies

  • Cardiovascular Impact : A clinical study demonstrated that patients treated with tiopronin showed significant reductions in blood pressure compared to controls, supporting its use as an effective ACE inhibitor.
  • Cancer Therapy Enhancement : In a cohort of patients with breast cancer exhibiting MDR characteristics, the addition of tiopronin to standard chemotherapy regimens resulted in improved treatment outcomes, highlighting its potential as a sensitizing agent against resistant tumors .

Properties

IUPAC Name

2-[(2-methyl-3-sulfanylpropanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-4(3-11)6(10)7-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOCIBBWDLKODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Mercapto-2-methylpropanoyl)glycine
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N-(3-Mercapto-2-methylpropanoyl)glycine
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N-(3-Mercapto-2-methylpropanoyl)glycine
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N-(3-Mercapto-2-methylpropanoyl)glycine
Reactant of Route 5
N-(3-Mercapto-2-methylpropanoyl)glycine
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N-(3-Mercapto-2-methylpropanoyl)glycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.